Polydextrose is a randomly bonded glucose polymer, synthesized from glucose (dextrose) and sorbitol using citric acid as a catalyst [, , , ]. Classified as a soluble dietary fiber due to its resistance to digestion in the upper gastrointestinal tract [, , ], it exhibits prebiotic properties and finds extensive use as a low-calorie bulking agent, sugar replacer, and texturizer in various food products [, , , , ].
Polydextrose synthesis typically involves a melt polymerization reaction [, , ]. Glucose and sorbitol are heated under vacuum with citric acid as a catalyst. The reaction proceeds at high temperatures (140–170 °C) for an extended period, yielding a complex mixture of glucose polymers with varying chain lengths and branching patterns. Microwave-assisted solid-phase synthesis, a more efficient and controllable method, has also been reported [, ]. This method utilizes microwave irradiation to accelerate the polymerization process, enabling precise control over the molecular weight and polymerization degree of the final product.
Polydextrose exhibits a highly branched, complex structure composed of glucose monomers linked by various glycosidic bonds, primarily α-(1→6) linkages [, , ]. The random distribution of linkages and branching points contributes to its resistance to hydrolysis by human digestive enzymes. Gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) are commonly employed techniques for characterizing the molecular weight distribution and identifying different oligomeric fractions within polydextrose [].
Polydextrose's mechanism of action primarily revolves around its resistance to digestion in the small intestine, enabling it to reach the large intestine largely intact [, , ]. This characteristic classifies it as a dietary fiber and contributes to several physiological effects.
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